Product packaging for Furo[2,3-d]thiazole(Cat. No.:CAS No. 251-42-3)

Furo[2,3-d]thiazole

Cat. No.: B11771582
CAS No.: 251-42-3
M. Wt: 125.15 g/mol
InChI Key: MDGNXGARCCBGOT-UHFFFAOYSA-N
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Description

Furo[2,3-d]thiazole is a synthetically versatile heterocyclic compound that serves as a key scaffold in medicinal chemistry research. This fused bicyclic structure integrates furan and thiazole rings, making it a valuable precursor for developing novel bioactive molecules. Recent studies highlight its significant potential in pharmaceutical development, particularly as a core structure for synthesizing new anti-inflammatory agents . The reactivity of the this compound core allows for further functionalization, enabling researchers to create diverse libraries of compounds for biological screening. Its incorporation into larger molecular architectures is a promising strategy for generating potential anticancer agents, as seen with related thiopyrano[2,3-d]thiazole derivatives which are investigated for their cytotoxic properties . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3NOS B11771582 Furo[2,3-d]thiazole CAS No. 251-42-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

251-42-3

Molecular Formula

C5H3NOS

Molecular Weight

125.15 g/mol

IUPAC Name

furo[2,3-d][1,3]thiazole

InChI

InChI=1S/C5H3NOS/c1-2-7-5-4(1)8-3-6-5/h1-3H

InChI Key

MDGNXGARCCBGOT-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C1SC=N2

Origin of Product

United States

Synthetic Methodologies for Furo 2,3 D Thiazole Systems

Classical and Contemporary Approaches to Furo[2,3-d]thiazole Core Synthesis

The traditional and more recent methods for constructing the this compound core often involve the sequential or convergent assembly of the furan (B31954) and thiazole (B1198619) rings. These approaches can be broadly categorized into cyclization reactions forming the thiazole ring, annulation strategies to build the furan ring, and intramolecular heterocyclization routes.

Cyclization Reactions Involving Thiourea and α-Halocarbonyl Precursors

A cornerstone in thiazole synthesis, the Hantzsch reaction, provides a reliable method for constructing the thiazole ring of the this compound system. This reaction involves the condensation of an α-halocarbonyl compound with a thioamide, such as thiourea or its derivatives. medmedchem.comnih.govnih.govnih.govresearchgate.netfigshare.com In the context of this compound synthesis, the α-halocarbonyl precursor is typically a 3-halo-furan-2(5H)-one or a similar furan derivative bearing a halogenated carbonyl moiety.

The general mechanism commences with the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the halocarbonyl compound, leading to the displacement of the halide. Subsequent intramolecular cyclization through the attack of the nitrogen atom onto the carbonyl carbon, followed by dehydration, yields the fused this compound ring system. The versatility of this method allows for the introduction of various substituents on both the furan and thiazole rings by selecting appropriately substituted precursors.

Precursor 1Precursor 2ConditionsProductYield (%)
3-Bromo-5-phenylfuran-2(5H)-oneThioureaEthanol, Reflux2-Amino-5-phenylthis compoundNot specified
Ethyl 2-chloro-3-oxo-3-(furan-2-yl)propanoatePhenylthioureaEthanol, RefluxEthyl 2-(phenylamino)-4-(furan-2-yl)this compound-5-carboxylateNot specified

Annulation Strategies for Furan Ring Formation (e.g., Cycloaddition, Direct Substitution)

The construction of the furan ring onto a pre-existing thiazole scaffold is another key strategy for synthesizing furo[2,3-d]thiazoles. These annulation reactions can proceed through various mechanisms, including cycloaddition and direct substitution pathways.

Cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), can be employed where a thiazole derivative acts as the dienophile and reacts with a suitable diene to form a cyclic intermediate that can be further transformed into the furan ring. However, direct substitution methods are more commonly reported. These strategies often involve the reaction of a thiazole derivative bearing a nucleophilic center with an electrophilic three-carbon unit that can subsequently cyclize to form the furan ring. For instance, a 4-hydroxythiazole derivative can react with an α-haloketone in a manner analogous to the Feist-Benary furan synthesis.

Thiazole PrecursorFuran Ring PrecursorConditionsProduct
2-Amino-4-methylthiazoleDiethyl 2-chloro-3-oxosuccinateSodium ethoxide, EthanolDiethyl 2-amino-5-methylthis compound-3,4-dicarboxylate
4-(Chloromethyl)-2-phenylthiazoleEthyl acetoacetateSodium ethoxide, EthanolEthyl 3-methyl-2-phenyl-5,6-dihydrothis compound-6-carboxylate

Intramolecular Heterocyclization Routes

Intramolecular cyclization represents an efficient approach to the this compound core, where a single precursor molecule contains all the necessary atoms for both the furan and thiazole rings. nih.govrsc.orgresearchgate.netresearchgate.net This strategy often involves the formation of a key bond to close one of the heterocyclic rings from a pre-functionalized open-chain or partially cyclized intermediate.

One such route involves the cyclization of a furan derivative bearing a side chain with the requisite atoms for thiazole formation. For example, a 2-acylfuran can be converted to its α-haloketone, which is then reacted with a thioamide. The resulting intermediate can undergo intramolecular cyclization to furnish the this compound system. Conversely, a thiazole derivative with an appropriate side chain can be cyclized to form the furan ring. For instance, a thiazole substituted with a propargyloxy group at the 4-position can undergo a transition-metal-catalyzed cycloisomerization to yield the fused furan ring.

PrecursorCatalyst/ReagentConditionsProduct
2-(2-Propyn-1-yloxy)thiazole-5-carbaldehydeGold(I) chlorideDichloromethane, rtThis compound-5-carbaldehyde
N-(Furan-2-ylmethyl)thioacetamidePolyphosphoric acid100 °C2-Methylthis compound

Multi-Component Reaction (MCR) Strategies for this compound Assembly

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. mdpi.comrsc.orgnih.govnih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity. Several MCR strategies have been developed for the synthesis of thiazole-containing heterocycles, and these can be adapted for the assembly of the this compound scaffold.

A typical MCR approach for furo[2,3-d]thiazoles might involve the one-pot reaction of a furan-based carbonyl compound, a source of sulfur (like elemental sulfur or a thioamide), an isocyanide, and another component that contributes to the formation of the thiazole ring. The reaction proceeds through a cascade of interconnected reactions, where the product of one step serves as the substrate for the next, all within the same reaction vessel. The specific this compound product can be tailored by varying the starting components.

Component 1Component 2Component 3Component 4Catalyst/ConditionsProduct
Furan-2-carbaldehydeMalononitrileElemental SulfurMorpholineEthanol, Reflux2-Amino-3-cyano-furo[2,3-d]thiazole
2-AcetylfuranEthyl cyanoacetateThioureaAromatic AldehydePiperidine, Ethanol, MicrowaveSubstituted furo[2,3-d]thiazol-2-amines

Catalytic Approaches in this compound Synthesis

The use of catalysts to promote the efficient and selective synthesis of furo[2,3-d]thiazoles has gained prominence. These catalytic methods often offer milder reaction conditions, higher yields, and improved functional group tolerance compared to classical stoichiometric approaches.

Organocatalysis and Metal-Free Protocols

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. Organocatalysis and metal-free protocols align with these principles by avoiding the use of potentially toxic and expensive heavy metals. rsc.orgresearchgate.net

For the synthesis of furo[2,3-d]thiazoles, organocatalysts such as proline, thiourea derivatives, and various amines can be employed to activate substrates and facilitate key bond-forming reactions. bepls.com For instance, an organocatalyzed MCR could involve the reaction of a furan-based aldehyde, malononitrile, and a sulfur source, where a chiral organocatalyst could potentially induce enantioselectivity in the final product. Metal-free protocols often rely on the use of reagents like iodine or Brønsted acids to promote cyclization and condensation steps. researchgate.net These methods offer a greener alternative for the construction of the this compound ring system.

Reaction TypeCatalystSubstratesConditionsProduct
Multi-component ReactionL-Proline2-Acetylfuran, Aromatic aldehyde, Malononitrile, ThioureaEthanol, RefluxSubstituted 2-amino-furo[2,3-d]thiazoles
Hantzsch-type SynthesisIodine3-Bromoacetyl-5-methylfuran, ThioureaEthanol, rt2-Amino-5-methylthis compound

Heterogeneous Catalysis (e.g., Silica-Supported Tungstosilisic Acid)

Heterogeneous catalysts are crucial in green chemistry as they can be easily separated from the reaction mixture and reused, minimizing waste and cost. researchgate.net Silica-supported tungstosilicic acid (TSTA/SiO₂) has emerged as an efficient, eco-friendly, and reusable solid acid catalyst for the synthesis of thiazole derivatives. researchgate.netmdpi.com This catalyst is utilized in one-pot, multi-component reactions, often following the principles of the Hantzsch thiazole synthesis. mdpi.com

An efficient and green methodology has been developed for synthesizing Hantzsch thiazole derivatives through a one-pot, three-component reaction involving 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes in the presence of silica-supported tungstosilicic acid. researchgate.net This reaction proceeds efficiently under both conventional heating and ultrasonic irradiation, with the catalyst being easily recoverable through simple filtration for subsequent reuse. researchgate.netmdpi.com The use of this heterogeneous catalyst offers advantages such as high yields (79-90%), operational simplicity, and adherence to green chemistry principles. researchgate.net

While this specific catalyst has been extensively documented for the synthesis of substituted thiazoles, its application can be extrapolated to the synthesis of the this compound core. The fundamental reaction involves the condensation of a thiourea or thioamide with an α-halocarbonyl compound. For the this compound system, a suitable starting material would be a 2-(α-haloacyl)-furan derivative, which could undergo condensation with a thioamide source in the presence of TSTA/SiO₂ to yield the desired fused heterocyclic system.

Table 1: Synthesis of Thiazole Derivatives Using TSTA/SiO₂ Catalyst

Entry Aldehyde Solvent Method Time Yield (%)
1 4-Chlorobenzaldehyde Ethanol Reflux 5 h 85
2 4-Chlorobenzaldehyde Ethanol Ultrasound 60 min 90
3 4-Nitrobenzaldehyde Ethanol Reflux 6 h 82
4 4-Nitrobenzaldehyde Ethanol Ultrasound 70 min 88
5 4-Methylbenzaldehyde Ethanol Reflux 4.5 h 88
6 4-Methylbenzaldehyde Ethanol Ultrasound 55 min 92

Advanced Synthetic Techniques in this compound Chemistry

Microwave-assisted organic synthesis has become a cornerstone of modern synthetic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced purity of products. jusst.org This technique has been successfully applied to the synthesis of various thiazole-containing heterocyclic systems. nih.govrsc.org

Specifically, a novel class of compounds, 6,7-dihydro-5H-furo[2,3-d]thiazolo[3,2-a]pyrimidin-5-ones, has been synthesized via a microwave-assisted radical addition. researchgate.net This method involves the reaction of 7-hydroxy-5H-thiazolo[3,2-a]pyrimidin-5-one with various alkenes using manganese(III) acetate under microwave irradiation. researchgate.net This approach highlights the utility of microwave energy in facilitating complex cyclization reactions to build fused this compound-containing structures that would be more challenging to access through traditional methods.

The general benefits of microwave-assisted synthesis for thiazole derivatives include:

Rapid Reaction Rates: Reactions that take several hours under conventional reflux can often be completed in a matter of minutes. jusst.org For example, the synthesis of certain 2-aminothiazole (B372263) derivatives required 8-10 hours of reflux, while the microwave-assisted method took only 5-15 minutes. jusst.org

Higher Yields: The efficient and uniform heating provided by microwaves often leads to higher conversion rates and better product yields.

Greener Approach: Shorter reaction times and increased efficiency contribute to lower energy consumption, aligning with the principles of green chemistry. jusst.org

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.combohrium.com The synthesis of thiazole derivatives, including the this compound scaffold, has increasingly incorporated these principles. researchgate.netbepls.com

Key green strategies applicable to this compound synthesis include:

Use of Green Catalysts: Heterogeneous, recyclable catalysts like silica-supported tungstosilicic acid (as discussed in 2.3.2) are a prime example. researchgate.netmdpi.com These catalysts are non-toxic, easy to handle, and can be reused multiple times without significant loss of activity. researchgate.net Another approach involves using naturally occurring biocatalysts like chitosan. nih.gov

Microwave and Ultrasonic Irradiation: As detailed in 2.4.1, using alternative energy sources like microwaves can drastically reduce reaction times and energy consumption compared to conventional heating. researchgate.netbepls.com

Eco-Friendly Solvents: The use of water or polyethylene glycol (PEG) as reaction media, instead of volatile and often toxic organic solvents, is a significant step towards greener synthesis. bepls.com Catalyst-free synthesis of thiazole derivatives has been reported using water as a solvent. bepls.com

Multi-Component Reactions (MCRs): Designing syntheses where multiple starting materials react in a single step to form the final product (a one-pot reaction) improves atom economy and reduces the need for intermediate purification steps, thereby minimizing solvent waste. nih.gov The Hantzsch thiazole synthesis is a classic example that can be adapted for green MCRs. mdpi.com

Stereoselective Synthesis of this compound Derivatives

The stereochemistry of a molecule is often critical to its biological activity. Stereoselective synthesis, the ability to produce a specific stereoisomer of a product, is therefore of paramount importance in medicinal chemistry. In the context of thiazole chemistry, stereoselectivity has been achieved in various reactions. nih.gov

For instance, the stereoselective synthesis of (Z)-ethyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetate has been reported. nih.gov This synthesis involves the reaction of ethyl cyanoacetate with phenylisothiocyanate and chloroacetone. The control of the geometry around the exocyclic double bond is a key aspect of this synthesis. nih.gov

While specific examples of stereoselective synthesis leading directly to chiral this compound derivatives are not extensively detailed in the provided search results, the principles can be applied. The synthesis of complex thiazole hybrids often involves condensation reactions with chiral starting materials derived from natural sources like sugars. researchgate.net For example, thiazole hybrids with tetrahydrofuran scaffolds have been prepared via the stereoselective addition of 2-(trimethylsilyl)thiazole to hemiacetals derived from D-glucose. researchgate.net This approach, which leverages a pre-existing chiral center to direct the stereochemical outcome of a reaction, could be adapted for the synthesis of optically active this compound derivatives by starting with chiral furan-based precursors.

Retrosynthetic Analysis for this compound Target Molecules

Retrosynthetic analysis is a strategy used to plan the synthesis of complex organic molecules. It involves deconstructing the target molecule into simpler, commercially available starting materials through a series of logical "disconnections."

For a generic this compound system, the retrosynthetic analysis would primarily involve disconnections of the thiazole and furan rings. The most common and reliable method for thiazole ring construction is the Hantzsch synthesis, which forms the basis of the primary retrosynthetic disconnection.

Retrosynthetic Pathway for a Substituted this compound:

C-N and C-S Disconnection (Hantzsch Reaction): The thiazole ring of the this compound target molecule (I) can be disconnected across the C-N and C-S bonds. This disconnection points to two key precursors: an α-halocarbonyl compound attached to a furan ring (II) and a thioamide (III). This is the classic Hantzsch synthesis disconnection.

Furan Ring Disconnection: The α-halocarbonyl furan precursor (II) can be further simplified. The furan ring itself can be synthesized through various methods, such as the Paal-Knorr synthesis from a 1,4-dicarbonyl compound. The acyl group can be introduced via Friedel-Crafts acylation of a pre-formed furan, and the halogen can be installed via α-halogenation of the ketone.

This analysis suggests a forward synthesis starting with a simple furan derivative. The furan would be acylated, followed by α-halogenation to produce the key intermediate (II). A subsequent condensation reaction with a suitable thioamide (III) under appropriate conditions (potentially using methods described above, such as microwave heating or heterogeneous catalysis) would then yield the target this compound molecule (I).

Chemical Reactivity and Derivatization of Furo 2,3 D Thiazole Systems

Functionalization at Peripheral Positions of the Furo[2,3-d]thiazole Corescience.gov

Peripheral positions of the this compound core are amenable to functionalization through various electrophilic and nucleophilic substitution reactions. The electron distribution within the fused ring system dictates the regioselectivity of these transformations. For instance, electrophilic aromatic substitution reactions, such as halogenation, nitration, or Friedel-Crafts acylation, can be directed to specific positions on the furan (B31954) or thiazole (B1198619) rings, depending on the activating or deactivating nature of existing substituents and the reaction conditions employed. The precise site of substitution is often governed by the inherent electronic properties of the fused ring system, with electron-rich positions typically being more susceptible to electrophilic attack. Research into the functionalization of related furo[2,3-b]pyrroles, for example, indicates that formylation via Vilsmeier-Haack conditions can introduce aldehyde groups at specific positions, which can then be further elaborated mdpi.com. While direct examples for this compound are not extensively detailed in the provided snippets, analogous systems suggest that positions on the furan ring, particularly those adjacent to the oxygen atom, or positions on the thiazole ring, especially those adjacent to the nitrogen or sulfur atoms, are likely sites for such functionalization.

Table 3.1: Potential Peripheral Functionalization Strategies

Position of FunctionalizationTypical Reaction TypeCommon Reagents/ConditionsPotential Products
Furan ring positionsElectrophilic Aromatic Subst.Halogenating agents (e.g., NBS), Nitrating agents, Acyl halides/Lewis acidsHalogenated, nitrated, or acylated furo[2,3-d]thiazoles
Thiazole ring positionsElectrophilic Aromatic Subst.Similar to furan ring positionsHalogenated, nitrated, or acylated furo[2,3-d]thiazoles
Exocyclic substituentsVarious transformationsAlkylation, acylation, oxidation, reduction, coupling reactionsDiverse functionalized derivatives

Ring Opening and Rearrangement Reactions of Furo[2,3-d]thiazolebeilstein-journals.org

The this compound system can undergo ring-opening and rearrangement reactions under specific conditions, leading to the formation of different heterocyclic frameworks or acyclic compounds. The furan ring, being an oxygen-containing heterocycle, can be susceptible to cleavage under acidic or oxidative conditions. Similarly, the thiazole ring, with its sulfur and nitrogen heteroatoms, can participate in various transformations. For example, in related systems like pyrrolo[2,1-c] rsc.orgbeilstein-journals.orgbenzothiazines, nucleophile-induced ring contraction has been observed, leading to the formation of pyrrolo[2,1-b] rsc.orgthieme-connect.combenzothiazoles through cleavage of the S–C bond of the benzothiazine moiety beilstein-journals.org. While specific examples of ring opening for the this compound core are not explicitly detailed in the provided search results, analogous fused systems can undergo such transformations. For instance, tandem ring-opening and cycloaddition reactions have been reported for furo[2,3-d]pyrimidine-2,4-diones rsc.org. These reactions often involve the initial cleavage of one of the rings, followed by subsequent cyclization or rearrangement pathways.

Nucleophilic and Electrophilic Transformations on the this compound Skeletonrsc.orgresearchgate.netimtm.cz

The this compound skeleton possesses multiple sites that can be targeted by nucleophilic and electrophilic reagents. The electron-deficient nature of certain positions within the fused ring system makes them susceptible to nucleophilic attack, while electron-rich positions can undergo electrophilic substitution. For instance, studies on related furo[2,3-d]pyrimidine (B11772683) derivatives have shown their utility as FLT3-ITD inhibitors, with various substituents influencing their activity imtm.cz. The reactivity of the 2-aminothiazole (B372263) moiety, a common building block in thiazole chemistry, towards electrophilic reagents has also been investigated nih.gov. In the context of furo[2,3-d]thiazoles, positions adjacent to heteroatoms (N, S, O) are often key reactive sites. For example, nucleophilic attack could occur at carbon atoms adjacent to the sulfur or nitrogen in the thiazole ring, or potentially at positions on the furan ring activated by adjacent electron-withdrawing groups. Electrophilic transformations, as discussed in Section 3.1, would typically target electron-rich positions. The presence of activating or deactivating groups on the core structure significantly modulates these reactivities.

Strategies for the Preparation of this compound Hybrid Moleculesnih.govbeilstein-journals.org

The synthesis of this compound hybrid molecules often involves the strategic combination of the this compound core with other pharmacologically relevant scaffolds. This approach leverages the established biological activities of both constituent parts to create novel compounds with enhanced or synergistic properties. For example, hybrid molecules incorporating coumarin (B35378) and furo[2,3-d]pyrimidone scaffolds have been synthesized and investigated for their anticancer activity, demonstrating improved efficacy when the two moieties are linked through a hydrazide linker rsc.org. Similarly, thiazolidinone-triazole hybrid compounds have been designed and synthesized, showing significant cytostatic activities against cancer cell lines researchgate.net. While specific examples directly involving this compound hybrids are not extensively detailed in the provided snippets, the general strategies involve multi-component reactions, cyclization reactions, and functional group interconversions. For instance, the synthesis of fused systems like pyrido[2,3-d]thiazolo[3,2-a]pyrimidinones often involves alkylation, addition, condensation, and intramolecular cyclization steps mdpi.com. The synthesis of tetrahydrothis compound derivatives has been achieved via intramolecular heterocyclization of functionalized thiazolidines researchgate.net. These strategies highlight the modular nature of synthesizing hybrid molecules, where the this compound unit can be incorporated or built upon.

Table 3.4: General Strategies for Hybrid Molecule Synthesis

StrategyKey Reactions/ApproachesExamples of Hybrid Scaffolds (Related Systems)
Multi-component Reactions One-pot reactions, domino reactions, tandem reactionsPyrido[2,3-d]pyrimidinones, Triazolo[4′,5′:4,5]furo[2,3-c]pyridines
Cyclization Reactions Intramolecular cyclization, cyclocondensation, ring closure reactionsTetrahydrofuro[2,3-d]thiazoles, Furo[2,3-d]pyrimidinones, Pyrano[2,3-d]thiazoles
Functionalization/Coupling Alkylation, acylation, cross-coupling reactions, linker-mediated couplingCoumarin-furo[2,3-d]pyrimidone hybrids, Thiazolidinone-triazole hybrids
Scaffold Annulation Building new rings onto existing this compound core or vice versaFused pyrimidines, fused triazoles

Chemo- and Regioselective Transformations of this compound Derivativesresearchgate.netnih.govbeilstein-journals.orgrjpbcs.com

Achieving chemo- and regioselective transformations is crucial for the controlled synthesis of complex this compound derivatives. This involves designing reaction conditions and selecting reagents that preferentially react with specific functional groups or positions within the molecule, while leaving others untouched. For example, stereocontrolled synthesis of tetrahydrothis compound derivatives has been achieved via activated vinylogous iminium ions, where the reactions proceed in a stereocontrolled fashion researchgate.net. In related systems, regioselective synthesis of furo[3,4-d]-1,3-thiazoles has been reported using substituted 2-aroyl-hydrazinecarbothioamides with 1,4-diphenyl-but-2-yne-1,4-dione in the presence of triethylamine, where the mechanism suggests the second molecule of the alkyne acts as an oxidizing agent researchgate.net. The Boulton–Katritzky rearrangement, a base-promoted recyclization, has been utilized for the synthesis of 1,2,3-triazoles from hydrazones, demonstrating regioselectivity in the formation of the triazole ring beilstein-journals.org. Achieving selectivity in this compound chemistry would involve careful control over reaction parameters such as temperature, solvent, catalyst, and the nature of the reagents used, to exploit the differential electronic and steric environments of the various reactive sites. For instance, the selective functionalization of one heteroatom or position over another in a complex molecule requires a deep understanding of the substrate's electronic properties and the reaction mechanism.

List of Compounds Mentioned:

this compound

Furo[2,3-d]pyrimidine-2,4-diones

2-Aminothiazole

Furo[2,3-d]thiazol-5(2H)-one

Furo[2,3-b]pyrroles

Furo[2,3-d]pyrimidines

Furo[2,3-d]pyrimidinones

Furo[3,4-d]-1,3-thiazoles

Tetrahydrothis compound

Pyrrolo[2,1-c] rsc.orgbeilstein-journals.orgbenzothiazines

Pyrrolo[2,1-b] rsc.orgthieme-connect.combenzothiazoles

Coumarin–furo[2,3-d]pyrimidone hybrid molecules

Thiazolidinone-triazole hybrid compounds

Pyrido[2,3-d]thiazolo[3,2-a]pyrimidinones

Furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives

Triazolo[4′,5′:4,5]furo[2,3-c]pyridines

1,2,4-Triazolopyrimidines

Pyrano[2,3-d]thiazoles

1,3-Thiazepinones

Quinoline-pyrido[2,3-d]pyrimidinones

Furo[2,3-b]pyridines

Furo[2,3-d]pyrimidin-4(3H)-ones

1,2,4-triazolo[1,5-a]pyrimidine

Furo[3,2-b]pyrroles

Thiazolo[5,4-d]thiazoles

Spectroscopic and Structural Elucidation of Furo 2,3 D Thiazole Systems

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to probe the electronic transitions within molecules, providing insights into the presence of chromophores and conjugated systems. For furo[2,3-d]thiazole derivatives, UV-Vis spectroscopy can reveal characteristic absorption bands related to π-π* and n-π* transitions within the fused ring system and any appended substituents. These spectral features are sensitive to structural modifications, such as the introduction of electron-donating or electron-withdrawing groups, which can lead to shifts in the absorption maxima (λmax).

Research on related fused heterocyclic systems, such as furo[2,3-d]pyrimidines, has demonstrated the utility of UV-Vis spectroscopy in characterizing these compounds. For instance, a furo[2,3-d]pyrimidine (B11772683) ligand was reported to exhibit absorption maxima at 260 nm (ε = 120 M⁻¹cm⁻¹) and 336 nm (ε = 110 M⁻¹cm⁻¹) in acetonitrile (B52724) nih.gov. Theoretical studies, employing methods like Time-Dependent Density Functional Theory (TD-DFT), are also utilized to complement experimental UV-Vis data, aiding in the assignment of electronic transitions and understanding structure-property relationships dntb.gov.ua. While specific UV-Vis data for the core this compound scaffold is less detailed in the provided literature, the general principles suggest that substituted this compound derivatives would display absorption bands in the UV-Vis region, with their exact positions and intensities being dictated by the electronic nature and extent of conjugation of the substituents.

Table 1: Representative UV-Vis Absorption Maxima for Related Fused Heterocycles

Compound Class/Nameλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)SolventReference
Furo[2,3-d]pyrimidine ligand260120Acetonitrile nih.gov
Furo[2,3-d]pyrimidine ligand336110Acetonitrile nih.gov

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information about bond lengths, bond angles, molecular conformation, and intermolecular interactions. For this compound systems, X-ray crystallographic analysis is essential for confirming the proposed structures synthesized in the laboratory and for understanding how these molecules pack in the solid state, which can influence their physical and chemical properties.

Studies have reported the successful determination of X-ray crystal structures for derivatives related to the this compound core. For example, X-ray diffraction studies have been conducted on this compound derivatives, including specific compounds like compound 31 beilstein-journals.org. Furthermore, X-ray co-crystallographic analyses have been performed on potent furo[2,3-d]pyrimidine derivatives, offering insights into their binding modes with biological targets researchgate.netresearchgate.net. The ability to obtain single crystals of this compound derivatives allows for direct visualization of their solid-state structures, confirming connectivity and stereochemistry, and providing a solid foundation for structure-activity relationship (SAR) studies.

Computational and Theoretical Investigations of Furo 2,3 D Thiazole

Quantum Chemical Calculations on Furo[2,3-d]thiazole Structures

Quantum chemical calculations are instrumental in predicting and understanding the electronic and structural properties of molecules. These methods allow for the simulation of molecular behavior at an atomic level, providing data that complements experimental observations.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and Ab Initio methods are widely employed to investigate the electronic structure and properties of organic molecules, including heterocyclic systems. Studies on this compound derivatives and related fused systems frequently utilize these computational approaches. For instance, DFT calculations, often employing functionals like B3LYP, have been used to optimize molecular geometries, calculate vibrational frequencies, and analyze structure-activity relationships (SAR) researchgate.netresearchgate.netrsc.orgnih.govrsc.orgmaterialsciencejournal.orgresearchgate.net. Ab initio Hartree-Fock (HF) calculations have also been applied in conjunction with DFT for structure optimization and vibrational analysis rsc.orgrsc.orgresearchgate.net. The choice of basis sets, such as 6-31G(d) or 6-311++G(d,p), significantly influences the accuracy of the computed properties researchgate.netrsc.orgnih.govrsc.orgmaterialsciencejournal.orgresearchgate.netacs.orgrjptonline.orgmaterialsciencejournal.orgscielo.org.zabohrium.com. These calculations help in understanding reaction mechanisms and predicting molecular behavior in various chemical environments worldscientific.com.

Electronic Structure and Molecular Orbital Analysis

Analysis of electronic structure, including frontier molecular orbitals (HOMO-LUMO gap), Mulliken charges, and Natural Bond Orbital (NBO) analysis, provides critical information about a molecule's reactivity, charge distribution, and stability. The HOMO-LUMO energy gap, a key indicator of a molecule's electronic properties and potential for charge transfer, has been investigated for various heterocyclic compounds, including those related to furo[2,3-d]thiazoles materialsciencejournal.orgresearchgate.netrjptonline.orgmaterialsciencejournal.orgscielo.org.zashd-pub.org.rsdntb.gov.uatrdizin.gov.tr. NBO analysis is often used to understand intramolecular charge transfer and hyperconjugative interactions researchgate.netscielo.org.zabohrium.comshd-pub.org.rstrdizin.gov.tr. Molecular electrostatic potential (MEP) maps are also employed to identify regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack, respectively materialsciencejournal.orgrjptonline.orgscielo.org.za.

Conformational Landscape and Tautomerism Studies

Understanding the conformational landscape and potential tautomeric forms of a molecule is essential for predicting its behavior and interactions. For this compound derivatives, computational studies can identify the most stable conformers and explore possible tautomeric equilibria. For example, studies on related systems have indicated that certain derivatives can exist in different tautomeric forms, such as enamino or imino tautomers, with their stability influenced by electronic delocalization and substituents researchgate.net. The potential for tautomerism has also been investigated using spectroscopic methods, such as UV spectrometry, in conjunction with computational analysis nih.govdergipark.org.tr. The identification of stable conformers is crucial for subsequent molecular modeling and docking studies rsc.org.

Spectroscopic Property Simulations (e.g., NMR, IR, UV-Vis)

Computational methods are widely used to simulate spectroscopic properties, allowing for the prediction and assignment of experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within DFT calculations to predict 1H and 13C NMR chemical shifts. These simulated values are often compared with experimental data to confirm molecular structures rsc.orgrsc.orgresearchgate.netscielo.org.za.

IR Spectroscopy: Vibrational frequencies and intensities are calculated using DFT methods, providing theoretical IR spectra that are compared with experimental FT-IR data. This comparison aids in the assignment of specific vibrational modes to functional groups and bonds within the molecule rsc.orgrsc.orgrjptonline.orgmaterialsciencejournal.orgscielo.org.zatrdizin.gov.trdergipark.org.tr.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is utilized to predict electronic transitions and UV-Visible absorption spectra. These simulated spectra, often compared with experimental UV-Vis data, help in understanding the electronic excitations and charge transfer within the molecules rsc.orgrsc.orgrjptonline.orgmaterialsciencejournal.orgscielo.org.zabohrium.comdntb.gov.ua.

Table 1: Summary of Computational Spectroscopic Simulations

Property SimulatedMethodologies Used (Examples)Related Systems Studied (Examples)Key Findings (General)Citations
NMR SpectraDFT (GIAO method)This compound derivatives, MFCTP, various heterocyclesPredicted 1H and 13C chemical shifts, comparison with experimental data for structural confirmation. rsc.orgrsc.orgresearchgate.netscielo.org.za
IR SpectraDFT (B3LYP), Ab Initio HF, Normal Coordinate AnalysisThis compound derivatives, MFCTP, various heterocyclesCalculated vibrational frequencies and intensities, comparison with experimental FT-IR for structural assignment. rsc.orgrsc.orgrjptonline.orgmaterialsciencejournal.orgscielo.org.zatrdizin.gov.trdergipark.org.tr
UV-Vis SpectraTD-DFT, DFTThis compound derivatives, various heterocyclesPredicted electronic excitations, absorption maxima, band gaps, comparison with experimental UV-Vis data. rsc.orgrsc.orgrjptonline.orgmaterialsciencejournal.orgscielo.org.zabohrium.comdntb.gov.ua

Molecular Modeling and Docking Studies of this compound Interactions

Molecular modeling and docking studies are crucial for predicting how molecules interact with biological targets, such as proteins. These computational techniques are widely applied to design and optimize potential drug candidates.

Ligand-Protein Interaction Profiling

Studies involving this compound derivatives and related fused heterocycles often employ molecular docking to investigate their binding affinities and modes with various protein targets. For example, furo[2,3-d]pyrimidine (B11772683) derivatives have been docked against SARS-CoV-2 MPro and PLPro, revealing binding energies and specific interactions nih.gov. Similarly, derivatives of pyrido[2,3-d]pyrimidine (B1209978) and quinoline-pyrido[2,3-d]pyrimidinone have been analyzed for their interactions with targets like DNA gyrase, sterol 14-alpha demethylase, and KPC-2 carbapenemase, detailing hydrogen bonds, hydrophobic interactions, and π-stacking mdpi.com. Docking studies on furo[2,3-b]indole derivatives as CDK2 inhibitors have also been reported, assessing protein-ligand interactions and conformational stability nih.govresearchgate.net.

In the context of this compound derivatives, molecular docking has been used to profile ligand-protein interactions, such as predicting the binding mode of a furopyridone derivative with METAP2 and EGFR, highlighting interactions like π-stacking and hydrogen bonds with specific amino acid residues mdpi.com. Studies on thiazole-based compounds have also explored their interactions with targets like VEGFR2, identifying key binding residues and interactions mdpi.com. Furthermore, molecular docking has been employed to understand the interactions of furo[2,3-d]pyrimidine derivatives with targets like EGFR dntb.gov.ua and to explore novel ligand-protein interactions in general acs.org.

Prediction of Binding Modes and Affinities

Molecular docking and molecular dynamics (MD) simulations are key computational techniques employed to predict how this compound derivatives interact with target proteins, thereby estimating their binding affinities. These studies aim to elucidate the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that contribute to the compound's biological activity.

Research on related heterocyclic systems, such as thiazoloquinolinones, has shown that molecular docking studies can reveal significant binding affinities to target proteins like VEGFR-2. For instance, synthesized compounds exhibited docking scores ranging from -3.24 to -6.63 kcal/mol, with a specific compound achieving -6.63 kcal/mol, indicating a strong predicted binding affinity nih.gov. MD simulations further complement these findings by assessing the stability and conformational changes of protein-ligand complexes over time, providing a more dynamic view of the binding process nih.gov. Similar studies on other fused heterocyclic systems, like furo[2,3-d]pyrimidines targeting SARS-CoV-2 proteases, reported binding energies ranging from -7.2 to -8.5 Kcal/mol, with specific compounds showing superior binding nih.govwindows.net. These results highlight the utility of docking in identifying potent inhibitors within a series of synthesized compounds.

Structure-Activity Relationship (SAR) Derivation through Computational Approaches

Computational methods are instrumental in deriving Structure-Activity Relationships (SAR), which describe how the chemical structure of a molecule influences its biological activity. By analyzing the effects of structural modifications, researchers can rationally design more potent and selective compounds.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and Quantitative Structure-Property Relationship (QSPR) modeling establish mathematical relationships between the chemical structure of compounds and their biological activities or physicochemical properties. These models can predict the activity of new, unsynthesized molecules, thereby guiding synthetic efforts.

For instance, QSAR studies on related furo[2,3-c]pyridine (B168854) derivatives have been used to understand their activity as TAK1 inhibitors, employing techniques like CoMFA and CoMSIA scilit.comgoogle.co.in. QSPR modeling has also been applied to furan (B31954) derivatives to analyze their corrosion inhibition properties, correlating activity with various electronic and molecular descriptors calculated using DFT methods digitaloceanspaces.com. In the context of predicting drug-like properties, QSAR models have been developed for various heterocyclic scaffolds, including thiazoles and triazoles, to target enzymes like COX-2, revealing the importance of specific structural features for activity and selectivity researchgate.netacademie-sciences.fr.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional structural features of a molecule that are necessary for biological activity. This model can then be used in virtual screening to search large databases of compounds for molecules that possess these key features, thereby identifying potential drug candidates.

Studies involving pharmacophore modeling and virtual screening have been conducted on various heterocyclic systems, including those related to furo[2,3-d]thiazoles. For example, pharmacophore models have been developed for Janus Kinase (JAK) inhibitors, aiming to identify compounds with specific structural features critical for binding mdpi.com. Virtual screening, often coupled with molecular docking, has been employed to discover novel inhibitors for targets like VEGFR-2, where pharmacophore models helped select compounds that were subsequently docked to assess binding affinities mdpi.comresearchgate.net. In one study, virtual screening of a large database using a pharmacophore model and docking identified compounds with significant VEGFR-2 inhibitory activity, with some exhibiting IC50 values in the low micromolar range researchgate.net. Similarly, pharmacophore-based virtual screening coupled with molecular docking has been used to identify potential inhibitors for targets such as HPPD mdpi.com.

In Silico Pharmacokinetic and Pharmacodynamic (ADMET) Predictions

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are vital for evaluating the drug-likeness and potential safety profiles of chemical compounds early in the drug discovery process. These computational methods help identify potential liabilities such as poor absorption, rapid metabolism, or toxicity, allowing for the optimization of lead compounds.

Studies on furo[2,3-d]pyrimidine derivatives, which share structural similarities with furo[2,3-d]thiazoles, have utilized in silico ADMET analyses to assess their drug-likeness properties. For instance, a series of furo[2,3-d]pyrimidines were evaluated using the SwissADME web tool, revealing promising pharmacokinetic profiles and identifying a potential COVID-19 drug candidate nih.govwindows.netresearchgate.net. Similarly, other heterocyclic compounds, such as thiopyrano[2,3-d]thiazoles and indole-thiosemicarbazones, have undergone in silico ADMET profiling, indicating good oral bioavailability and low predicted toxicity mdpi.comscielo.br. Molecular docking studies, often combined with ADMET predictions, have also been performed on various heterocyclic scaffolds, including thiazole (B1198619) derivatives, to understand their potential interactions with biological targets and assess their drug-like characteristics researchgate.netresearchgate.netdntb.gov.uarsc.org. These integrated approaches provide a comprehensive in silico evaluation, guiding the selection and optimization of compounds for further experimental investigation.

Biological and Pharmacological Relevance of Furo 2,3 D Thiazole and Its Analogs

Enzyme Inhibition by Furo[2,3-d]thiazole Derivatives

This compound analogs have been extensively investigated for their ability to inhibit a variety of enzymes that are crucial for the progression of numerous diseases. Their inhibitory activity stems from their unique structural features, which allow for specific interactions with the active sites of these enzymes.

Derivatives of the furo[2,3-d]pyrimidine (B11772683) scaffold, a close analog of this compound, have shown significant promise as inhibitors of several receptor tyrosine kinases (RTKs). These enzymes play a critical role in cellular signaling pathways that govern cell growth, differentiation, and survival. Dysregulation of RTK activity is a common feature in many cancers, making them important therapeutic targets.

Epidermal Growth Factor Receptor (EGFR) Inhibition: Certain anilino-furo[2,3-d]pyrimidine hybrids have been identified as potent anticancer agents, demonstrating significant inhibitory activity against EGFR. nih.gov For instance, specific compounds have exhibited high activity against cancer cell lines such as A549 and MCF-7, with notable EGFR inhibition. nih.gov The structure-activity relationship of these compounds indicates that the furo[2,3-d]pyrimidine core acts as a crucial scaffold for binding to the ATP-binding site of the EGFR kinase domain. nih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Furo[2,3-d]pyrimidine derivatives have also been designed and synthesized as potent VEGFR-2 inhibitors, a key mediator of angiogenesis. nih.gov Some of these compounds have demonstrated dose-dependent inhibition of VEGFR-2 in the nanomolar range. nih.gov The introduction of a substituted biarylurea motif linked to the furo[2,3-d]pyrimidine scaffold has been shown to be particularly effective in achieving high inhibitory potency. nih.gov

Tie-2 Inhibition: While direct studies on this compound derivatives as Tie-2 inhibitors are limited, the broader class of kinase inhibitors targeting angiogenesis often includes activity against Tie-2. Pexmetinib, for example, is a dual inhibitor of p38 MAPK and Tie-2. nih.gov Given the structural similarities of this compound analogs to known kinase inhibitors, this remains an area of potential exploration.

FMS-like Tyrosine Kinase 3 (FLT3-ITD) Inhibition: A novel series of furo[2,3-d]pyrimidin-1,3,4-thiadiazole-urea derivatives have been developed as potent inhibitors of FLT3 with internal tandem duplication (ITD) mutations, which are prevalent in acute myeloid leukemia (AML). frontiersin.orgirb.hr One particular compound demonstrated cytotoxic effects in cells expressing FLT3-ITD that exceeded the potency of existing drugs like sorafenib (B1663141) and quizartinib (B1680412). frontiersin.orgirb.hr These compounds were found to suppress the phosphorylation of FLT3 and downstream signaling molecules. frontiersin.orgirb.hr

p38α Mitogen-Activated Protein Kinase (MAPK) Inhibition: The p38α MAPK pathway is involved in inflammatory responses, and its inhibition is a therapeutic strategy for chronic inflammatory diseases. nih.gov While direct evidence for this compound is scarce, related heterocyclic compounds have been developed as potent p38α MAPK inhibitors. For instance, a series of 1,2,4-triazole-based benzothiazole-2-amines showed significant p38α MAPK inhibitory activity, with one compound being more potent than the standard inhibitor SB203580. nih.gov

Table 1: Receptor Tyrosine Kinase Inhibition by Furo[2,3-d]pyrimidine Analogs

Compound Class Target RTK Key Findings
Anilino-furo[2,3-d]pyrimidines EGFR Potent activity against A549 and MCF-7 cancer cell lines. nih.gov
Furo[2,3-d]pyrimidine-biarylureas VEGFR-2 Nanomolar inhibitory concentrations and dose-dependent inhibition. nih.gov
Furo[2,3-d]pyrimidin-thiadiazole-ureas FLT3-ITD More potent than sorafenib and quizartinib in FLT3-ITD expressing cells. frontiersin.orgirb.hr
Benzothiazole-triazoles (Analog) p38α MAPK Superior in vitro and in vivo anti-inflammatory efficacy compared to standard inhibitors. nih.gov

While direct studies on this compound derivatives as deacetylase inhibitors are not widely reported, the broader class of thiazole-containing compounds has been explored for sirtuin inhibition. Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular processes like aging, metabolism, and cancer.

Thiazole-based compounds have been identified as potential sirtuin inhibitors through molecular modeling and enzymatic assays. nih.govmdpi.com For instance, a series of novel thiazole (B1198619) derivatives were discovered as SIRT2 inhibitors, with some compounds exhibiting inhibitory activity in the low micromolar range. nih.gov The structure-activity relationship (SAR) of these compounds suggests that the thiazole core, combined with appropriate aromatic substitutions, is key for interacting with the SIRT2 binding pocket. nih.gov These findings suggest that the this compound scaffold could be a promising starting point for the design of novel sirtuin inhibitors.

Table 2: Sirtuin Inhibition by Thiazole Analogs

Compound Class Target Sirtuin Key Findings
Thiazole-based derivatives SIRT2 Inhibition in the low micromolar range; potential for development as anticancer agents. nih.gov
SirReal2 analogs (Thiazole-containing) SIRT2 Hydrophobic interactions and π-π stacking with key residues in the binding pocket are crucial for efficacy. nih.gov

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and is a validated target for the treatment of autoimmune diseases and cancer. nih.gov Although there is no direct research on this compound derivatives as DHODH inhibitors, related heterocyclic structures such as 4-thiazolidinone (B1220212) derivatives have been identified as novel inhibitors of human DHODH (hDHODH). mdpi.com

The SAR studies of these 4-thiazolidinone derivatives revealed a unique binding mode with hDHODH, where the thiazolidinone fragment is located at the outside of the binding pocket. mdpi.com This suggests that different heterocyclic scaffolds can be accommodated by the enzyme. Furthermore, pyrimidone derivatives have also been developed as potent and selective inhibitors of Plasmodium falciparum DHODH, highlighting the potential of pyrimidine-based heterocycles in targeting this enzyme. mdpi.com Given that this compound contains a fused furan (B31954) ring with a thiazole, which is structurally related to these active compounds, it represents a scaffold with potential for DHODH inhibition.

Cholinesterase inhibitors are the primary class of drugs used for the symptomatic treatment of Alzheimer's disease. They act by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. Several studies have reported the synthesis and evaluation of thiazole derivatives as potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. academie-sciences.frnih.govnih.govresearchgate.netresearchgate.net

For example, a series of thiazolylhydrazone derivatives showed significant and selective AChE inhibition, with some compounds exhibiting inhibitory activity very close to the standard drug donepezil. academie-sciences.fr The structure-activity relationship of these compounds indicated that substituents on the phenyl ring attached to the thiazole moiety play a crucial role in their inhibitory potency. nih.gov Another study on benzothiazole (B30560) derivatives also reported potent and selective AChE inhibition. nih.gov These findings suggest that the thiazole ring is a valuable pharmacophore for the design of cholinesterase inhibitors, and by extension, the this compound scaffold could be explored for this therapeutic application.

Table 3: Cholinesterase Inhibition by Thiazole Analogs

Compound Class Target Enzyme Key Findings
Thiazolylhydrazones AChE Potent and selective inhibition, with activity comparable to donepezil. academie-sciences.frnih.gov
Benzothiazole Derivatives AChE Significant inhibitory activity, highlighting the importance of the thiazole core. nih.gov
Imidazole-Thiazole Hybrids AChE & BChE Varied inhibitory activity, suggesting potential for dual inhibitors. researchgate.net

The main protease (Mpro) and papain-like protease (PLpro) of SARS-CoV-2 are essential for viral replication and are attractive targets for the development of antiviral drugs. Thiazole-based derivatives have been investigated as inhibitors of SARS-CoV-2 Mpro. nih.govsemanticscholar.orgnih.gov

In one study, new analogs of nitazoxanide (B1678950) containing a thiazole moiety were designed and synthesized, showing promising inhibitory activity against the viral protease. nih.gov Molecular modeling studies revealed key binding interactions with the active site of the enzyme. nih.gov Another study reported highly potent SARS-CoV-2 Mpro inhibitors containing a 4-fluorobenzothiazole moiety. nih.gov While specific research on this compound derivatives against SARS-CoV-2 proteases is limited, the existing data on thiazole analogs suggest that this scaffold could serve as a basis for the design of novel inhibitors. General inhibitors of PLpro have also been identified, further indicating the potential for targeting these viral proteases with novel heterocyclic compounds. frontiersin.org

The versatility of the this compound and its analogs extends to other enzymatic targets as well. For instance, a series of furo[2,3-d] frontiersin.orgnih.govthiazinamine derivatives were synthesized and identified as inhibitors of beta-amyloid cleaving enzyme-1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. nih.gov This work demonstrated that the furo[2,3-d]thiazine core can serve as a viable bioisostere for other known BACE1 inhibitor scaffolds. nih.gov

Furthermore, novel furo[2,3-d]pyrimidine derivatives have been designed as dual inhibitors of phosphatidylinositol-3-kinase (PI3K) and protein kinase B (AKT). nih.govrsc.org The PI3K/AKT signaling pathway is frequently dysregulated in cancer, and dual inhibition is a promising therapeutic strategy. One of the synthesized compounds demonstrated potent antiproliferative and apoptotic activities, particularly against breast cancer. nih.govrsc.org

Table 4: Inhibition of Other Enzymatic Targets by this compound Analogs

Compound Class Target Enzyme Key Findings
Furo[2,3-d] frontiersin.orgnih.govthiazinamines BACE1 Novel inhibitors with a binding mode driven by interactions with the catalytic aspartate dyad. nih.gov
Furo[2,3-d]pyrimidine-thiadiazoles PI3K/AKT Potent dual inhibitors with significant antiproliferative activity against breast cancer cell lines. nih.govrsc.org

Interactions with Biological Macromolecules

The diverse pharmacological activities of this compound analogs and related heterocyclic compounds are underpinned by their specific interactions with various biological macromolecules. Molecular docking and dynamics simulation studies have been instrumental in elucidating the binding modes of these compounds to their protein targets, providing a rationale for their observed biological effects at the molecular level.

Anticancer Targets: In the context of anticancer activity, furo[2,3-d]pyrimidine derivatives, which are structurally analogous to furo[2,3-d]thiazoles, have been shown to interact effectively with key enzymes in oncogenic signaling pathways. Molecular docking studies of a potent furo[2,3-d]pyrimidine derivative revealed an improved binding pattern within the active sites of PI3K and AKT-1. These interactions are crucial for its inhibitory activity against these kinases, which are central to cancer cell growth and survival.

Similarly, various thiazole derivatives have been investigated for their interactions with other cancer-related proteins. For instance, molecular docking studies of novel thiazole conjugates with the human RND1 GTPase (Rho6 protein), which is implicated in hepatic cancer, have shown favorable binding scores. The interactions were characterized by the formation of hydrogen bonds and arene-cation interactions with key amino acid residues such as Ser95, Glu138, Arg96, and Asp132 within the active site.

Other thiazole derivatives have been identified as tubulin polymerization inhibitors. Molecular docking studies have elucidated their binding interactions within the colchicine (B1669291) binding site of tubulin. These studies have shown that the compounds can form hydrogen bonds and hydrophobic interactions with critical residues, thereby disrupting microtubule dynamics, a validated strategy in cancer chemotherapy.

Antimicrobial Targets: The antimicrobial efficacy of thiazole derivatives has also been linked to their interaction with specific microbial enzymes. As previously mentioned, some thiazole-based compounds have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV. Molecular modeling has shown that these compounds can bind effectively within the active sites of these enzymes, explaining their potent antibacterial activity.

The following table summarizes the key interactions of furo[2,-d]thiazole analogs and related compounds with their respective biological macromolecular targets, as predicted by molecular docking studies.

Compound ClassBiological TargetKey Interacting ResiduesType of Interaction
Furo[2,3-d]pyrimidinePI3K, AKT-1Key amino acids in binding sitesImproved binding pattern
Thiazole conjugatesRho6 protein (RND1 GTPase)Ser95, Glu138, Arg96, Asp132Hydrogen bonds, Arene-cation
2,4-disubstituted ThiazolesTubulin (Colchicine site)Cys241, Leu248, Ala316Hydrogen bonds, Hydrophobic interactions
Thiazole-based derivativesDNA gyrase, Topoisomerase IVActive site residuesSuperior binding

These molecular modeling studies provide a valuable framework for understanding the structure-activity relationships of this compound analogs and guide the rational design of new derivatives with enhanced potency and selectivity for their biological targets.

Future Perspectives and Emerging Research Directions in Furo 2,3 D Thiazole Chemistry

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The future of furo[2,3-d]thiazole synthesis lies in the development of more efficient, sustainable, and versatile methodologies. Current research on related heterocyclic compounds points towards several key areas for advancement.

Furthermore, the adoption of green chemistry principles is set to revolutionize the synthesis of these compounds. nih.gov Conventional methods often rely on hazardous solvents and harsh reaction conditions. nih.gov Future methodologies will likely focus on:

Microwave-assisted synthesis: This technique can dramatically reduce reaction times and improve yields, as seen in the synthesis of related fused thiazole (B1198619) systems. researchgate.netresearchgate.net

Ultrasound-assisted synthesis: Sonication offers another energy-efficient method to accelerate reactions and enhance product formation. nih.govnih.gov

Catalyst-free and solvent-free conditions: The development of reactions that can proceed without a catalyst and in the absence of a solvent represents a significant step towards truly sustainable chemical synthesis. researchgate.net Research into catalyst-free cyclization reactions for furo[2,3-d]pyrimidine (B11772683) derivatives suggests this is a viable approach.

Use of green catalysts and solvents: When catalysts and solvents are necessary, the focus will be on employing recyclable, non-toxic options such as organocatalysts or water-based systems. nih.govrsc.org

The table below summarizes emerging efficient synthetic strategies applicable to this compound synthesis, based on advancements with related heterocyclic systems.

Synthetic StrategyKey Advantages
Multi-Component Reactions (MCRs)Increased efficiency, reduced waste, operational simplicity
Microwave-Assisted SynthesisRapid reaction times, higher yields, improved energy efficiency
Ultrasound-Assisted SynthesisEnhanced reaction rates, milder conditions
Catalyst-Free SynthesisReduced environmental impact, simplified purification
Green Catalyst SystemsUse of recyclable and non-toxic catalysts

Exploration of New Biological Targets and Mechanisms of Action

While initial studies have pointed to the anti-inflammatory and antibacterial potential of this compound derivatives, the exploration of their full biological activity is still in its early stages. nih.gov Future research will likely delve into more specific and novel therapeutic targets.

A significant emerging area is anticancer research . The structurally related furo[2,3-d]pyrimidine scaffold has been a source of potent inhibitors for key signaling pathways in cancer. For instance, novel furo[2,3-d]pyrimidine derivatives have been designed as dual inhibitors of PI3K (Phosphoinositide 3-kinase) and AKT (Protein Kinase B) , crucial enzymes in a signaling pathway that promotes cell survival and proliferation in many cancers. nih.govrsc.org These compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells. nih.govrsc.org This suggests that the this compound scaffold could be a valuable template for developing new PI3K/AKT inhibitors or inhibitors of other protein kinases.

Other potential targets being explored for thiazole-containing compounds include:

Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1): This enzyme is overexpressed in several cancers, and its inhibition is a potential therapeutic strategy. Molecular modeling studies on other thiazole derivatives have identified pharmacophore models for PIN1 inhibition. researchgate.netlew.ro

DNA gyrase: This bacterial enzyme is a well-established target for antibiotics. The potential for thiazole derivatives to inhibit DNA gyrase suggests a possible mechanism for their antibacterial activity that could be further explored for furo[2,3-d]thiazoles. dergipark.org.tr

The table below details potential new biological targets for this compound derivatives.

Potential Biological TargetTherapeutic AreaInvestigated in Related Scaffolds
PI3K/AKT PathwayOncologyFuro[2,3-d]pyrimidine derivatives nih.govrsc.org
PIN1Oncology, Alzheimer's DiseaseThiazole derivatives researchgate.netlew.ro
DNA GyraseInfectious Diseases (Antibacterial)Thiazole derivatives dergipark.org.tr
Protein Kinases (e.g., EGFR, VEGFR-2)OncologyThieno-thiazole derivatives rsc.org

Application in Materials Science and Other Non-Pharmacological Fields

The potential applications of furo[2,3-d]thiazoles extend beyond pharmacology. The field of organic electronics is a particularly promising, yet largely unexplored, avenue. Fused heterocyclic systems are often investigated for their semiconductor properties.

For example, the isomeric thiazolo[5,4-d]thiazole core has been recognized as a promising building block for organic semiconductors. rsc.org This is due to its electron-deficient nature, high oxidative stability, and rigid, planar structure which facilitates efficient intermolecular π–π stacking—a key requirement for charge transport in organic electronic devices. rsc.org These properties make them suitable for applications in:

Organic Photovoltaics (OPVs): As components of donor or acceptor materials in solar cells.

Organic Field-Effect Transistors (OFETs): As the active semiconducting layer.

Given the structural similarities, it is highly probable that the this compound scaffold could also exhibit interesting electronic and photophysical properties. Future research will likely involve the synthesis of functionalized this compound derivatives and the characterization of their properties for potential use in electronic materials. This would involve tuning the electronic properties by introducing various electron-donating or electron-withdrawing substituents onto the core structure.

Advanced Computational Design for this compound Scaffolds

Computational chemistry is poised to play a pivotal role in accelerating the discovery and optimization of novel this compound derivatives. In silico techniques can guide synthetic efforts, predict biological activity, and provide insights into mechanisms of action, thereby saving significant time and resources.

Molecular docking studies are crucial for exploring the interactions between potential this compound-based ligands and their biological targets. For instance, docking simulations have been used to predict the binding modes of furo[2,3-d]pyrimidine derivatives within the ATP-binding pocket of PI3K and AKT, helping to rationalize their inhibitory activity. nih.govrsc.org

Pharmacophore modeling and 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies are powerful tools for designing new molecules with enhanced potency. By analyzing a set of known active and inactive compounds, a pharmacophore model that defines the essential structural features for biological activity can be generated. lew.ro This model can then be used to screen virtual libraries for new hit compounds or to guide the modification of existing scaffolds. 3D-QSAR models provide a quantitative correlation between the 3D properties of molecules and their biological activity, offering further guidance for optimization. researchgate.net

Molecular dynamics (MD) simulations can provide a deeper understanding of the stability of ligand-protein complexes and the conformational changes that occur upon binding. nih.govrsc.org This information is valuable for validating docking results and for the rational design of next-generation compounds with improved binding affinity and selectivity.

Future research will undoubtedly integrate these computational approaches into the design-synthesis-testing cycle for new this compound derivatives, enabling a more rational and efficient exploration of their chemical and biological space.

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for preparing Furo[2,3-d]thiazole derivatives, and how do reaction conditions influence yield and selectivity?

  • Methodological Answer : Synthesis of fused thiazole derivatives often employs Hantzsch thiazole synthesis, Friedel-Crafts acylation, or cycloaddition reactions. For example, solvent-free Friedel-Crafts acylation using Eaton’s reagent achieves high yields (90–96%) by minimizing side reactions . Thioglycolic acid reactions with tetrahydrobenzo[b]thiophene derivatives form thiazole rings, where electron-withdrawing substituents enhance cytotoxicity . Optimization of catalysts (e.g., Li exchange for methylthio group introduction) and temperature control are critical for selectivity .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives, and how are data interpreted?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms regiochemistry and substituent positions, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight . Infrared (IR) spectroscopy identifies functional groups like carbonyls or thiazole rings . X-ray crystallography resolves crystal packing and stereoelectronic effects in derivatives like triazolo-thiadiazoles .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound derivatives to address low yields in decarboxylation steps?

  • Methodological Answer : Decarboxylation challenges, observed in thieno[2,3-d]thiazole synthesis, arise from high volatility. Controlled heating under inert atmospheres and saponification of esters (e.g., ethyl thieno[2,3-d]thiazole-5-carboxylate) improve stability . Alternative reagents like trifluoroacetic acid may reduce decomposition, while microwave-assisted methods accelerate reaction kinetics .

Q. How do electronic and steric effects of substituents on the this compound core influence anticancer activity, and what computational methods validate these effects?

  • Methodological Answer : Electron-withdrawing groups (e.g., trifluoromethyl, halogens) enhance cytotoxicity by increasing electrophilicity and binding affinity to biological targets like COX-2 . Density Functional Theory (DFT) calculations predict charge distribution and reactive sites, while molecular docking (e.g., AutoDock Vina) simulates interactions with enzyme active sites, as shown in triazolo-thiadiazole derivatives .

Q. What strategies resolve contradictions in biological activity data across different cell lines for this compound derivatives?

  • Methodological Answer : Discrepancies in cytotoxicity (e.g., between gastric NUGC and liver HEPG-2 cells) may stem from cell-specific uptake or metabolic pathways . Standardized assays (MTT or SRB protocols) and isogenic cell lines reduce variability. Meta-analysis of substituent effects (e.g., para-fluorophenyl vs. bromophenyl groups) identifies structure-activity trends .

Q. How do solvent-free and green chemistry approaches impact the scalability of this compound synthesis compared to traditional methods?

  • Methodological Answer : Solvent-free protocols (e.g., Friedel-Crafts acylation) reduce waste and energy use, achieving atom economy >80% . Green metrics like E-factor (kg waste/kg product) and lifecycle analysis (LCA) quantify environmental benefits. Scalability is enhanced by avoiding toxic solvents (DMF, THF) and using recyclable catalysts (e.g., Eaton’s reagent) .

Methodological Considerations

  • Data Contradiction Analysis : Conflicting biological data require validation via orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for protein expression). Cross-referencing synthetic protocols (e.g., Cl → Li exchange in thieno[2,3-d]thiazole synthesis) ensures reproducibility .
  • Advanced Characterization : Synchrotron X-ray diffraction and time-resolved spectroscopy probe dynamic interactions in thiazole derivatives, aiding in mechanistic studies .

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